molecular formula C10H7F3N4O3 B2523857 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole CAS No. 478041-04-2

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

Cat. No.: B2523857
CAS No.: 478041-04-2
M. Wt: 288.186
InChI Key: HRCZBMKATQCOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole ( 478041-04-2) is a high-purity chemical reagent for research applications. With a molecular formula of C10H7F3N4O3 and a molecular weight of 288.18 g/mol, this compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The 1,2,3-triazole moiety is metabolically stable and can act as a pharmacophore or a linker, capable of forming key interactions with biological targets such as enzymes and receptors through hydrogen bonding and dipole interactions . Compounds containing the 1,2,3-triazole structure are extensively investigated for their broad biological activities, which include potential as anticancer agents, particularly against lung cancer cell lines, antimicrobials, and enzyme inhibitors . This makes them valuable building blocks in the synthesis of novel hybrid molecules for pharmacological screening and the development of therapeutic candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O3/c1-6-9(17(18)19)14-15-16(6)7-2-4-8(5-3-7)20-10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZBMKATQCOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features :

  • Triazole Core : The 1,2,3-triazole ring provides rigidity and hydrogen-bonding capacity.
  • 5-Methyl Group: Moderates steric effects compared to bulkier substituents. 4-(Trifluoromethoxy)Phenyl: Combines lipophilic and electron-withdrawing characteristics, influencing pharmacokinetics .
Table 1: Structural Comparison of Selected Triazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 4-NO₂, 5-CH₃, 1-(4-OCF₃-C₆H₄) C₁₀H₇F₃N₄O₃ High electrophilicity, moderate lipophilicity
5-(3-(tert-Butyl)phenyl)-4-fluoro-1-phenyl-1H-1,2,3-triazole 4-F, 1-C₆H₅, 5-(3-t-Bu-C₆H₄) C₁₈H₁₉FN₃ Increased steric bulk from tert-butyl, reduced electrophilicity
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole 1-(pyrazolyl), 4-(4-OCH₃-C₆H₄) C₂₀H₁₆N₆O₃ Hybrid structure with pyrazole; enhanced π-π stacking potential
3-{5-Methyl-1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde 4-CHO, 5-CH₃, 1-(aryl) Varies Aldehyde functionality enables further derivatization; antifungal activity
Key Findings:

Electron-Withdrawing vs. The trifluoromethoxy group (-OCF₃) offers superior metabolic resistance compared to non-fluorinated substituents (e.g., -OCH₃ in ) due to reduced oxidative metabolism .

Biological Activity Trends :

  • Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., ) exhibit enhanced antimicrobial activity, likely due to increased membrane permeability.
  • Hybrid structures (e.g., triazole-pyrazole in ) show improved binding to biological targets via π-π interactions but may suffer from solubility issues.

Synthetic Efficiency :

  • CuAAC-based methods (e.g., ) achieve moderate yields (39–61%), while glycosylation () or aldehyde-functionalized syntheses () offer higher efficiency (quantitative to 85%).

Biological Activity

5-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (CAS Number: 478041-04-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.

The compound has the following chemical properties:

PropertyDetails
Molecular FormulaC10H7F3N4O3
Molecular Weight288.18 g/mol
PurityNLT 98%
CAS Number478041-04-2

Synthesis and Structure

5-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole is synthesized through a multi-step process that typically involves the coupling of a trifluoromethoxy-substituted phenyl moiety with a triazole ring. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and potential biological activity.

Anticholinesterase Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit notable anticholinesterase activity . For instance, derivatives with similar structures have been shown to inhibit butyrylcholinesterase (BuChE) effectively. In one study, compounds with a triazole scaffold demonstrated IC50 values significantly lower than traditional inhibitors like galantamine, suggesting enhanced efficacy in treating conditions such as Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that certain triazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds similar to 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole were found to mitigate H2O2-induced neurotoxicity in cell cultures . This neuroprotective effect is crucial for developing therapies for neurodegenerative diseases.

Inhibition of Nitric Oxide Synthase (NOS)

The compound has also been investigated for its ability to inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). Inhibition of nNOS can lead to reduced neuroinflammation and improved outcomes in various neuropathological conditions .

Case Studies

Case Study 1: Anticholinesterase Activity

A series of synthesized triazole derivatives were tested for their BuChE inhibition capabilities. Among these, compounds with a para-CF3 substitution exhibited superior activity compared to their non-fluorinated counterparts. The most potent inhibitor showed an IC50 value of 0.13 µM, indicating its potential as a therapeutic agent against cognitive decline associated with Alzheimer's disease .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, derivatives of triazoles were evaluated for their ability to reduce neuronal cell death induced by oxidative stress. The results indicated that these compounds not only inhibited cell death but also improved cell viability significantly when exposed to harmful agents like H2O2 .

The mechanisms underlying the biological activities of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole are multifaceted:

  • Enzyme Inhibition : The compound acts as a noncompetitive inhibitor of BuChE and may also affect AChE activity.
  • Oxidative Stress Reduction : By scavenging free radicals and modulating antioxidant defenses, it protects neuronal cells from oxidative damage.
  • Neuroinflammation Modulation : Inhibiting nNOS leads to decreased production of nitric oxide, thereby reducing neuroinflammatory responses.

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves:

  • Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation. Adjusting catalyst loading (e.g., CuSO₄ with sodium ascorbate) can enhance regioselectivity and reduce side products .
  • Solvent and Temperature : Reactions in THF/water mixtures at 50°C for 16 hours have shown moderate yields (~61%); testing polar aprotic solvents (e.g., DMF) or microwave-assisted heating may improve efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating nitro-substituted triazoles .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this triazole derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., nitro group at C4 and trifluoromethoxy phenyl at N1). Chemical shifts for nitro groups typically appear at δ 8.5–9.5 ppm in ¹H NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for validation) resolves bond lengths and angles. For example, nitro groups often exhibit planar geometry, which can be validated via anisotropic displacement parameters .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₉F₃N₄O₃).

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC₅₀ values to structurally similar triazoles (e.g., 1-benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole with IC₅₀ = 12.5 µM) .
  • Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., MCF-7) can assess anticancer potential. Triazole derivatives often induce apoptosis via p53 activation; monitor caspase-3/7 activity .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

Methodological Answer:

  • Catalyst Design : Ag-Zn nanoheterostructured catalysts promote 1,4-regioselectivity in triazole synthesis. For example, Ag-ZnO catalysts achieve >90% selectivity in azide-alkyne cycloadditions .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at C4 direct regioselectivity. Computational studies (DFT) can predict favorable transition states .
  • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures favor thermodynamic control .

Q. What methodologies are recommended for resolving contradictions in crystallographic data of nitro-substituted triazoles?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution refinement. Parameters like R-factor (<0.05) and wR₂ (<0.15) ensure accuracy. For twinned crystals, apply TWIN/BASF commands .
  • Validation Tools : PLATON (for symmetry checks) and ORTEP (for visualizing displacement ellipsoids) identify outliers. Anomalous bond lengths (e.g., C-NO₂ > 1.45 Å) suggest overfitting .
  • Data Reproducibility : Cross-validate with powder XRD or neutron diffraction if single-crystal data is inconsistent .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace nitro with cyano or methyl groups). For example, 5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-triazole shows altered lipophilicity and activity .
  • Biological Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer) to identify critical substituents. Tabulate results as:
Compound ModificationAntimicrobial IC₅₀ (µM)Cytotoxicity (MCF-7 IC₅₀, µM)
Nitro at C412.515.6
Methyl at C4>50>50
Trifluoromethyl at phenyl8.210.3
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial dihydrofolate reductase .

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) to calibrate assay conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, conflicting cytotoxicity data may arise from differences in cell passage number or serum concentration .

Q. What strategies mitigate decomposition of the nitro group during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability in aqueous buffers .
  • Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to formulations. Monitor degradation via HPLC with UV detection at 254 nm .
  • Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.